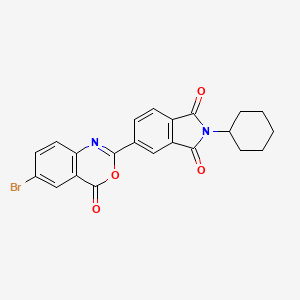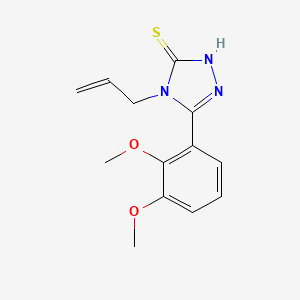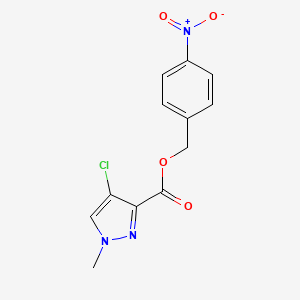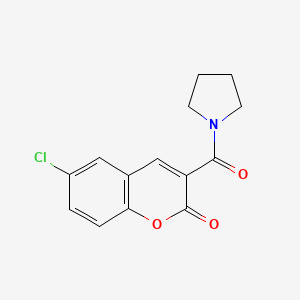
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzoxazinone moiety fused with an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazinone Core: This step involves the bromination of a suitable precursor to introduce the bromo group at the desired position. The precursor is often a benzoxazinone derivative, which undergoes bromination using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Substitution:
Formation of the Isoindole-Dione Structure: The final step involves the cyclization of the intermediate product to form the isoindole-dione ring. This can be accomplished through a condensation reaction, often using reagents like phthalic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole-dione moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromo group in the benzoxazinone ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromo group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like NH₃ or R-SH in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives where the bromo group is replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzoxazinone and isoindole-dione moieties suggests potential interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features allow for binding to specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoindole-dione structure may facilitate binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a chloro group instead of a bromo group.
5-(6-fluoro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a fluoro group instead of a bromo group.
5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of a bromo group.
Uniqueness
The presence of the bromo group in 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific substitution reactions and may influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-cyclohexylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c23-13-7-9-18-17(11-13)22(28)29-19(24-18)12-6-8-15-16(10-12)21(27)25(20(15)26)14-4-2-1-3-5-14/h6-11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSEUTURGSXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3502971.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-pyridin-3-ylbenzamide](/img/structure/B3502980.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea](/img/structure/B3502986.png)
![3-{[4-(3-CHLORO-4-METHYLPHENYL)PIPERAZINO]CARBONYL}-6-NITRO-2H-CHROMEN-2-ONE](/img/structure/B3502993.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B3502996.png)
![N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3502997.png)
![2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE](/img/structure/B3503005.png)


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3503025.png)
![4-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID](/img/structure/B3503033.png)

![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503066.png)
